4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione
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Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione is a complex organic compound that features a benzodioxole ring, a methylphenyl group, and an imidazole-thione moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Construction of the Imidazole-Thione Moiety: This can be synthesized through the reaction of appropriate amines with carbon disulfide and subsequent cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the imidazole-thione moiety.
Reduction: Reduction reactions may target the imidazole-thione moiety, converting it to other functional groups.
Substitution: Substitution reactions can occur at various positions on the benzodioxole or methylphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors, modulating cellular responses.
Pathway Modulation: The compound may influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione: Similar structure but lacks the methyl group on the phenyl ring.
4-(2H-1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the methyl group on the phenyl ring in 4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione may influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-4-2-3-5-14(11)19-9-13(18-17(19)22)12-6-7-15-16(8-12)21-10-20-15/h2-9H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWMUDQPGUDWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(NC2=S)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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